3-Methoxy-3-oxo-1-propenyl 3,4,5-trimethoxybenzenecarboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-3-oxo-1-propenyl 3,4,5-trimethoxybenzenecarboxylate typically involves the esterification of 3,4,5-trimethoxybenzoic acid with 3-methoxy-3-oxo-1-propenyl alcohol under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is refluxed to facilitate the esterification process .
Industrial Production Methods
The reaction conditions would be optimized to maximize yield and purity, and the product would be purified using techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-3-oxo-1-propenyl 3,4,5-trimethoxybenzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
3-Methoxy-3-oxo-1-propenyl 3,4,5-trimethoxybenzenecarboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although it is not currently used in clinical settings.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methoxy-3-oxo-1-propenyl 3,4,5-trimethoxybenzenecarboxylate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-1-propanol: A primary alcohol with similar methoxy functionality.
3-Methoxy-3-oxo-propanoic acid: Shares the methoxy and oxo groups but differs in its overall structure.
Uniqueness
3-Methoxy-3-oxo-1-propenyl 3,4,5-trimethoxybenzenecarboxylate is unique due to its combination of methoxy and ester functionalities, which confer specific chemical reactivity and potential biological activity .
Properties
CAS No. |
400878-22-0 |
---|---|
Molecular Formula |
C14H16O7 |
Molecular Weight |
296.27 g/mol |
IUPAC Name |
(3-methoxy-3-oxoprop-1-enyl) 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C14H16O7/c1-17-10-7-9(8-11(18-2)13(10)20-4)14(16)21-6-5-12(15)19-3/h5-8H,1-4H3 |
InChI Key |
WBHVFAMRSLOODA-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC=CC(=O)OC |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC=CC(=O)OC |
solubility |
not available |
Origin of Product |
United States |
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